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Compound of Interest

Compound Name: 3-Bromo-5-hydroxybenzoic acid

Cat. No.: B114173

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-5-hydroxybenzoic acid, a compound of interest in various chemical and
pharmaceutical research fields. This document details the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for 3-Bromo-5-
hydroxybenzoic acid. This data is crucial for the structural elucidation and confirmation of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The tH NMR spectrum of 3-Bromo-5-hydroxybenzoic acid is
expected to show distinct signals for the aromatic protons and the acidic and hydroxyl protons.
The chemical shifts are influenced by the electronic effects of the bromine, hydroxyl, and
carboxylic acid substituents on the benzene ring.
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Predicted Chemical

Proton _ Multiplicity Integration
Shift (ppm)

H-2 ~7.8 t (triplet) 1H

H-4 ~75 t (triplet) 1H

H-6 ~7.3 t (triplet) 1H

-OH Broad singlet 1H

-COOH >10.0 Broad singlet 1H

Note: Predictions are based on typical values for substituted benzoic acids. Actual values may
vary depending on the solvent and concentration.

13C NMR (Carbon-13 NMR): The 3C NMR spectrum will provide information on the carbon
framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
C=0 (Carboxylic Acid) ~170
C-Br ~120
C-OH ~155
C-1 (ipso-COOH) ~132
C-2 ~130
C-4 ~125
C-6 ~118

Note: These are estimated chemical shifts. Precise values would be obtained from
experimental data.

Infrared (IR) Spectroscopy
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The IR spectrum of 3-Bromo-5-hydroxybenzoic acid will exhibit characteristic absorption
bands corresponding to its functional groups.

Characteristic Absorption

Functional Group Intensity
(cm~)

O-H stretch (Carboxylic acid) 3300 - 2500 Strong, Broad
O-H stretch (Phenol) 3500 - 3200 Medium, Broad
C-H stretch (Aromatic) 3100 - 3000 Medium
C=0 stretch (Carboxylic acid) 1710 - 1680 Strong
C=C stretch (Aromatic) 1600 - 1450 Medium to Strong
C-O stretch (Carboxylic

) 1300 - 1200 Strong
acid/Phenol)
C-Br stretch 700 - 500 Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of 3-Bromo-5-
hydroxybenzoic acid are presented below.[1]

Adduct Predicted m/z
[M+H]+ 216.94949
[M+Na]* 238.93143
[M-H]~ 214.93493
[M+NHa]* 233.97603
[M+K]* 254.90537

The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular
ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated
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by 2 m/z units (due to the 7°Br and 8Br isotopes).

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 3-Bromo-5-hydroxybenzoic acid are
provided below.

NMR Spectroscopy

Sample Preparation:
e Weigh 5-10 mg of 3-Bromo-5-hydroxybenzoic acid for tH NMR or 20-50 mg for 3C NMR.

e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry vial.

e Transfer the solution into a 5 mm NMR tube.
Data Acquisition:

e Record the *H and 3C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz
or higher).

o Use tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

e Acquire the *H NMR spectrum with a sufficient number of scans to obtain a good signal-to-
noise ratio.

e Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

e Grind 1-2 mg of dry 3-Bromo-5-hydroxybenzoic acid with approximately 100-200 mg of
dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a
fine, homogeneous powder is obtained.

o Transfer the powder to a pellet-forming die.
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e Press the powder under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent pellet.

Data Acquisition:
e Record a background spectrum of the empty spectrometer.
o Place the KBr pellet in the sample holder of an FTIR spectrometer.

e Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry (Electrospray lonization - ESI)

Sample Preparation:

e Prepare a stock solution of 3-Bromo-5-hydroxybenzoic acid in a suitable solvent (e.qg.,
methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the same solvent or a
mixture of solvents compatible with the ESI source (e.g., methanol/water with 0.1% formic
acid for positive ion mode, or methanol/water with 0.1% ammonia for negative ion mode).

Data Acquisition:

« Infuse the sample solution into the ESI source of a mass spectrometer at a constant flow
rate (e.g., 5-10 pL/min).

e Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z
range (e.g., 50-500).

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to achieve maximum signal intensity.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound such as 3-Bromo-5-hydroxybenzoic acid.
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Spectroscopic Analysis Workflow for 3-Bromo-5-hydroxybenzoic Acid

Sample Preparation

3-Bromo-5-hydroxybenzoic Acid
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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of 3-
Bromo-5-hydroxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-5-hydroxybenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114173#spectroscopic-data-of-3-bromo-5-
hydroxybenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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